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Compound of Interest

Compound Name: 4-Nitrobenzoyl-d4 Chloride

CAS No.: 171777-67-6

Cat. No.: B041359 Get Quote

Executive Summary & Applications
4-Nitrobenzoyl-d4 chloride is the deuterated isotopolog of the derivatizing agent 4-

nitrobenzoyl chloride.[1] It is extensively employed in Isotope Dilution Mass Spectrometry

(IDMS) to correct for matrix effects and recovery losses during the quantification of

nucleophiles (e.g., polyamines, phenols) in complex biological matrices.

Key Applications:

Internal Standard: Provides a mass-shifted reference (+4 Da) co-eluting with the analyte.

Mechanistic Probes: Used to determine Kinetic Isotope Effects (KIE) in acylation

mechanisms.

Proteomics: N-terminal labeling reagent for comparative protein quantification.

Chemical Profile & Synthesis[2][3][4][5]
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Property Value Notes

Appearance Yellow crystalline solid Hydrolysis-sensitive

Melting Point 72–74 °C Similar to d0 analog

Boiling Point 155 °C (20 mmHg) Decomposition prone

Solubility DCM, Chloroform, THF Reacts with water/alcohols

Synthesis Workflow
The synthesis typically proceeds from Toluene-d8 or 4-Nitrobenzoic acid-d4. The following

workflow illustrates the conversion to the acid chloride.
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Figure 1: Synthetic pathway from deuterated toluene precursors to the acyl chloride.[2]

Mass Spectrometry (MS) Analysis
Mass spectrometry provides the definitive identification for the d4-isotopolog, distinguishing it

from the d0 contaminant.

Ionization & Fragmentation Pattern (EI, 70 eV)
The Electron Ionization (EI) spectrum is characterized by a molecular ion 4 units higher than

the native compound.
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Ion Type m/z (³⁵Cl) m/z (³⁷Cl)
Structural
Assignment

Molecular Ion [M]⁺ 189 191 C₇D₄ClNO₃⁺ (Parent)

Base Peak [M-Cl]⁺ 154 154
C₇D₄NO₃⁺ (Acylium

Ion)

Fragment [M-Cl-CO]⁺ 126 126
C₆D₄NO₂⁺

(Nitrophenyl cation)

Fragment [M-Cl-CO-

NO₂]⁺
80 80

C₆D₄⁺ (Benzyne-d4

radical)

Fragmentation Pathway
The cleavage of the C-Cl bond is the dominant pathway, yielding a stable acylium ion.

[M]+ m/z 189
(C7D4ClNO3)

Acylium Ion m/z 154
[M - Cl]+

- Cl• (35)

Nitrophenyl Ion m/z 126
[M - Cl - CO]+

- CO (28)

Benzyne-d4 m/z 80
[C6D4]+

- NO2 (46)
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Figure 2: EI-MS fragmentation pathway showing the sequential loss of Chlorine, Carbon

Monoxide, and the Nitro group.

Nuclear Magnetic Resonance (NMR)
NMR is the primary tool for assessing isotopic purity (enrichment).

¹H NMR (Proton NMR)
Solvent: CDCl₃

Observation: The ¹H NMR spectrum of high-purity 4-nitrobenzoyl-d4 chloride should be

essentially silent in the aromatic region.

Residual Signals: Small residual peaks may appear at δ 8.3–8.4 ppm corresponding to

incompletely deuterated isotopologs (d3, d2).

Protocol: Integration of these residual peaks against an internal standard (e.g., TMS or

residual CHCl₃) allows calculation of % Deuterium Enrichment.

¹³C NMR (Carbon-13 NMR)
The ¹³C spectrum reveals the carbon skeleton and the specific effects of deuterium substitution

(C-D coupling).

Carbon Position
Chemical Shift (δ
ppm)

Multiplicity
Coupling Constant
(J_CD)

C=O (Carbonyl) ~167.5 Singlet -

C-1 (Ipso to COCl) ~138.3 Singlet -

C-2,6 (Ortho to COCl) ~131.6 Triplet ~24 Hz

C-3,5 (Ortho to NO₂) ~124.1 Triplet ~24 Hz

C-4 (Ipso to NO₂) ~151.0 Singlet -

Note on Isotope Shift: Deuterated carbons typically exhibit a slight upfield shift (0.2–0.4 ppm)

compared to the protonated analog.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b041359?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b041359?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Splitting: The triplet splitting arises from the coupling of Carbon (spin 0) with Deuterium (spin

1), following the 2nI+1 rule (211 + 1 = 3).

Infrared Spectroscopy (FT-IR)
IR confirms the functional groups and the isotopic substitution of the ring protons.[3]

C=O Stretch (Acid Chloride):1770–1780 cm⁻¹ (Strong). This remains largely unchanged from

the d0 analog as the carbonyl is not directly deuterated.

NO₂ Asymmetric Stretch:1525–1535 cm⁻¹ (Strong).[3]

NO₂ Symmetric Stretch:1345–1355 cm⁻¹ (Strong).

C-D Aromatic Stretch:2250–2300 cm⁻¹ (Weak to Medium).

Diagnostic: The disappearance of the C-H aromatic stretch (~3100 cm⁻¹) and the

appearance of bands in the "silent region" (2000–2500 cm⁻¹) is definitive proof of

deuteration.

C-Cl Stretch:~870 cm⁻¹.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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